molecular formula C14H10ClN3OS B488675 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 478482-74-5

2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No. B488675
CAS RN: 478482-74-5
M. Wt: 303.8g/mol
InChI Key: UMPGWHXDJJYISZ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit promising antimicrobial and anticancer activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is not fully understood. However, studies have shown that it may exert its antimicrobial and anticancer activities by inhibiting the growth and proliferation of cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide may have both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of certain enzymes and proteins. Physiologically, it has been shown to induce apoptosis in cancer cells and disrupt the cell membrane of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide in lab experiments is its potential for use as a broad-spectrum antimicrobial and anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide. One direction is to further investigate its mechanism of action to better understand how it exerts its antimicrobial and anticancer activities. Another direction is to explore its potential use as a pesticide and corrosion inhibitor. Additionally, further studies may be needed to determine its toxicity and potential side effects in humans and the environment.
In conclusion, 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent, pesticide, and corrosion inhibitor.

Synthesis Methods

The synthesis of 2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 2-chlorobenzyl chloride and 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl thiol in the presence of a base. The resulting product is a yellow crystalline solid with a melting point of 154-156°C.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-12-4-2-1-3-11(12)9-20-14-18-17-13(19-14)10-5-7-16-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGWHXDJJYISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide

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